molecular formula C17H14N4OS B184663 3-[(4-Methoxyphenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 93073-22-4

3-[(4-Methoxyphenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B184663
CAS No.: 93073-22-4
M. Wt: 322.4 g/mol
InChI Key: LAKSIHJCMOVJCG-UHFFFAOYSA-N
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Description

The compound 3-[(4-Methoxyphenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class, a heterocyclic scaffold known for its diverse pharmacological properties. Its structure comprises a triazole ring fused with a thiadiazole moiety, substituted at positions 3 and 6 with a (4-methoxyphenyl)methyl and phenyl group, respectively. This substitution pattern enhances lipophilicity and electronic properties, which are critical for interactions with biological targets such as kinases and microbial enzymes.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c1-22-14-9-7-12(8-10-14)11-15-18-19-17-21(15)20-16(23-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKSIHJCMOVJCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50918742
Record name 3-[(4-Methoxyphenyl)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50918742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93073-22-4
Record name 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 3-((4-methoxyphenyl)methyl)-6-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093073224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(4-Methoxyphenyl)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50918742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Protocol:

  • Intermediate Preparation :

    • Synthesize 4-amino-5-(4-methoxyphenylmethyl)-4H-1,2,4-triazole-3-thiol via hydrazine hydrate treatment of 4-methoxyphenylmethyl isothiocyanate.

    • Confirm intermediate purity via NMR (δ 7.2–7.8 ppm for aromatic protons, δ 3.8 ppm for methoxy group).

  • Cyclization :

    • Reflux equimolar quantities of the triazole-thiol and benzoyl chloride in POCl₃ (10 mL/g substrate) at 110°C for 8–12 hours.

    • Quench the reaction with ice-water, neutralize with NaHCO₃, and recrystallize from ethanol.

Yield : 65–72%
Key Advantages : Scalability, cost-effectiveness.
Limitations : Prolonged reaction time, excess POCl₃ handling.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the cyclization step, reducing reaction times from hours to minutes. This method employs p-toluenesulfonic acid (p-TsOH) as a catalyst in dimethylformamide (DMF).

Reaction Protocol:

  • Reactant Mixing :

    • Combine 4-amino-5-(4-methoxyphenylmethyl)-4H-1,2,4-triazole-3-thiol (1 eq), benzaldehyde (1 eq), and p-TsOH (0.3 eq) in DMF.

  • Microwave Conditions :

    • Irradiate at 350 W for 4–6 minutes.

    • Monitor progress via TLC (hexane:ethyl acetate = 7:3).

  • Workup :

    • Extract with toluene, filter, and crystallize from methanol.

Yield : 78–85%
Key Advantages : Rapid synthesis, higher yields.
Limitations : Specialized equipment required.

Polyphosphoric Acid-Mediated Cyclization

Polyphosphoric acid (PPA) acts as both solvent and catalyst, facilitating dehydrative cyclization. This method is ideal for acid-sensitive substrates.

Reaction Protocol:

  • Reaction Setup :

    • Suspend the triazole-thiol (1 eq) and phenylacetic acid (1 eq) in PPA (5 mL/g substrate).

  • Cyclization :

    • Heat at 130°C for 6 hours under nitrogen.

    • Pour into ice-water, filter, and wash with NaOH (2% w/v).

Yield : 60–68%
Key Advantages : Mild conditions, minimal side reactions.
Limitations : Tedious PPA removal, moderate yields.

Mercury Oxide-Induced Dehydrosulfurization

This niche method employs mercury oxide (HgO) to promote dehydrosulfurization, forming the thiadiazole ring.

Reaction Protocol:

  • Intermediate Formation :

    • React 4-methoxyphenylmethyl isothiocyanate with hydrazine to form thiosemicarbazide.

  • Cyclization :

    • Treat the thiosemicarbazide with HgO (2 eq) in glacial acetic acid at 100°C for 2 hours.

    • Filter, concentrate, and purify via column chromatography (silica gel, CH₂Cl₂:MeOH = 95:5).

Yield : 42–55%
Key Advantages : High regioselectivity.
Limitations : Toxicity of HgO, low yield.

Comparative Analysis of Methods

MethodYield (%)TimeCostToxicity
POCl₃ Cyclocondensation65–728–12 hLowModerate (POCl₃)
Microwave-Assisted78–854–6 minHighLow
PPA-Mediated60–686 hMediumLow
HgO Dehydrosulfurization42–552 hHighHigh (HgO)

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich aromatic rings in the compound undergo electrophilic substitution:

Reaction Type Reagents/Conditions Substituent Introduced Yield Reference
NitrationHNO₃/H₂SO₄ (0–5°C, 2–4 h)–NO₂ at para position68%
HalogenationCl₂/FeCl₃ (reflux, 6 h)–Cl at ortho position72%
SulfonationSO₃/H₂SO₄ (60°C, 3 h)–SO₃H at meta position65%

Nucleophilic Reactions

The electron-deficient thiadiazole ring participates in nucleophilic attacks:

  • Hydrolysis : Cleavage under strong acidic/basic conditions yields 4-methoxybenzylamine and phenyl-thiadiazole fragments .
    • Conditions : 6M HCl, reflux (8 h) .
    • Byproducts : H₂S and NH₃ detected via gas chromatography .
  • Amination : Reacts with primary amines (e.g., methylamine) at the C2 position of the thiadiazole ring .
    • Conditions : Ethanol, 70°C, 12 h.
    • Yield : 58–64% .

Cross-Coupling Reactions

Palladium-catalyzed coupling enhances functionalization:

Reaction Catalyst/Base Substrate Yield Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃Arylboronic acids82%
Ullmann CouplingCuI, 1,10-PhenanthrolineAryl iodides76%

Degradation Pathways

  • Photodegradation : UV exposure (λ = 254 nm) in methanol results in 40% degradation over 24 h, forming sulfoxide derivatives .
  • Thermal Decomposition : Decomposes at 220–240°C, releasing CO₂ and NH₃ (TGA-DSC analysis) .

Key Data Tables

Method Starting Material Conditions Yield
Cyclocondensation 4-Amino-5-mercapto-triazole + acidPOCl₃, reflux, 8 h85%
Alkylation Triazolothiadiazole-thiol + halideK₂CO₃, DMF, RT78%

Table 2: Reaction Yields for Functionalization

Reaction Product Yield Purity (HPLC)
Nitration 3-[(4-Methoxyphenyl)methyl]-6-(p-nitrophenyl)68%95%
Suzuki Coupling 6-(4-Fluorophenyl)-3-[(4-methoxyphenyl)methyl]82%97%

Research Findings

  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (–NO₂, –Cl) exhibit enhanced antibacterial efficacy (MIC = 8–16 µg/mL against S. aureus) .
  • Stability : The compound is stable in aqueous media (pH 5–9) but degrades rapidly under UV light .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has demonstrated that derivatives of triazolo-thiadiazoles exhibit significant antimicrobial properties. A study indicated that compounds similar to 3-[(4-Methoxyphenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole showed efficacy against various bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and metabolic pathways .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. A series of experiments revealed that it can inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Anticancer Potential
Recent studies have highlighted the anticancer potential of triazolo-thiadiazole derivatives. In particular, this compound was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. This positions it as a candidate for further development as an anticancer agent .

Materials Science Applications

UV Absorption Properties
The compound's structural characteristics allow it to function effectively as a UV absorber. Its application in the textile industry has been noted for enhancing the durability of fabrics against UV degradation. Comparative studies have shown that such triazole-based compounds outperform traditional benzotriazole UV absorbers in terms of effectiveness and stability under prolonged exposure to sunlight .

Polymer Additives
In materials science, this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and flexibility, making it suitable for various industrial applications .

Agricultural Science Applications

Pesticidal Activity
Triazolo-thiadiazole derivatives have been explored for their pesticidal properties. The compound has exhibited insecticidal activity against common agricultural pests. Laboratory tests demonstrated significant mortality rates among treated insect populations compared to control groups . This suggests its potential use in developing new agrochemicals.

Case Studies

Application Area Study Reference Findings
Antimicrobial Activity Significant inhibition of bacterial growth
Anti-inflammatory Effects Reduction in cytokine production
Anticancer Research Induction of apoptosis in cancer cells
UV Absorption Superior performance compared to benzotriazole
Pesticidal Activity High mortality rates in treated insect populations

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Lipophilicity : Adamantyl substituents (e.g., 5a-d in ) increase logP values by ~2 units compared to phenyl, enhancing blood-brain barrier penetration.
  • Thermal Stability : Methoxy groups (e.g., 3d in ) lower melting points (162–184°C) compared to halogenated derivatives (200–260°C).

Structure-Activity Relationship (SAR) Insights

Position 3 :

  • Electron-withdrawing groups (e.g., F, Cl) enhance kinase inhibition (p38 MAPK IC₅₀ = 0.8–1.2 µM).
  • Methoxy groups improve anti-inflammatory activity via COX-2 selectivity (COX-2 IC₅₀ = 0.5 µM vs. COX-1 IC₅₀ = 5.2 µM).

Position 6: Bulky substituents (e.g., adamantyl, biphenyl) enhance anticancer activity but reduce solubility. Chlorophenoxy groups optimize anti-tubercular potency by targeting mycobacterial efflux pumps.

Biological Activity

The compound 3-[(4-Methoxyphenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H14N4S\text{C}_{16}\text{H}_{14}\text{N}_4\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazolo-thiadiazole derivatives. The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, it was evaluated against MCF-7 (breast cancer) and MDA-MB-231 cell lines using the MTT assay. The results indicated an IC50 value in the low micromolar range, suggesting potent anticancer activity.

Cell LineIC50 (μM)Reference
MCF-75.2
MDA-MB-2316.8

The mechanism of action appears to involve disruption of microtubule dynamics and inhibition of tubulin polymerization, which is critical for cancer cell division and proliferation .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against several pathogenic bacteria. It exhibited significant inhibitory effects against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) were determined as follows:

Bacterial StrainMIC (μg/mL)Reference
E. coli32
S. aureus16
P. aeruginosa64

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory potential of the compound was evaluated using in vitro assays measuring the inhibition of pro-inflammatory cytokines. The results demonstrated a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels at concentrations that did not affect cell viability.

Case Studies and Research Findings

A comprehensive study published in MDPI explored various derivatives of triazolo-thiadiazole compounds and their biological activities. Among these derivatives, the compound was noted for its high selectivity towards cancerous cells over normal human embryonic kidney (HEK-293) cells with an IC50 value exceeding 64.5 μg/mL .

Another study focused on the synthesis of related compounds and their pharmacological profiles, revealing that modifications to the thiadiazole ring could enhance biological activity while maintaining low toxicity levels .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(4-Methoxyphenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via multi-step reactions. Key steps include:

Condensation of hydrazides with carbon disulfide in ethanol/KOH to form dithiocarbazinates (e.g., ).

Cyclization with hydrazine hydrate to generate 4-amino-1,2,4-triazole-3-thiol intermediates.

Reaction with substituted carboxylic acids (e.g., 2-phenoxyacetic acid) in phosphorus oxychloride (POCl₃) to form the triazolo-thiadiazole core ( ).

  • Characterization : Use ¹H/¹³C NMR to confirm aromatic and alkyl proton environments, IR for functional groups (e.g., C=S, NH₂), and HPLC for purity (>95%) ( ).

Q. How can researchers validate the structural integrity of this compound and its derivatives?

  • Approach :

  • Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons), ¹³C NMR (C=S peaks at ~160–170 ppm), and IR (N-H stretches at ~3200–3400 cm⁻¹) ( ).
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values ( ).
  • Single-Crystal X-ray Diffraction : Resolve bond lengths (e.g., S1–C1 = 1.74 Å) and dihedral angles (e.g., 74.3° between triazolo-thiadiazole and aryl rings) ( ).

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Antifungal : Test against Candida albicans using broth microdilution (MIC ≤ 0.25 µg/mL for potent derivatives) ( ).
  • Antioxidant : DPPH/ABTS radical scavenging (IC₅₀ < 10 µM) and lipid peroxidation inhibition ( ).
  • Cytotoxicity : MTT assay on HepG2 cells (EC₅₀ = 7.28–42.49 µM) ().

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of substituents for enhanced antifungal activity?

  • Key Modifications :

  • Position 3 : 4-Methoxyphenyl groups improve membrane permeability via lipophilic interactions ( ).
  • Position 6 : Halogenated aryl groups (e.g., 2,4-dichlorophenyl) enhance binding to fungal lanosterol 14α-demethylase (CYP51) ( ).
    • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding scores (ΔG ≤ -9.0 kcal/mol) and compare with experimental MIC values ( ).

Q. What strategies address contradictory bioactivity data across studies (e.g., varying MIC values)?

  • Reproducibility Checks :

Standardize assay conditions (e.g., inoculum size, growth media).

Validate compound purity via HPLC and elemental analysis.

Cross-test with reference strains (e.g., Staphylococcus aureus ATCC 29213) ( ).

  • Statistical Tools : Apply ANOVA to assess inter-lab variability (p < 0.05) ().

Q. How do mechanistic studies elucidate the compound’s role as a bacterial sortase inhibitor?

  • Experimental Design :

Enzyme Assays : Measure IC₅₀ against Sortase A (SrtA) using fluorogenic substrates (e.g., Abz-LPATG-Dnp) (IC₅₀ = 9.3 µM for sulfonate derivatives) ( ).

Molecular Dynamics : Simulate binding stability of 3,6-disubstituted derivatives to SrtA’s active site (RMSD ≤ 2.0 Å over 100 ns) ( ).

  • Advanced Techniques : X-ray crystallography to resolve inhibitor-enzyme complexes (PDB: 6JJ) ( ).

Q. What computational methods predict off-target interactions or toxicity risks?

  • In Silico Tools :

  • SwissADME : Assess bioavailability (TPSA ≤ 90 Ų, LogP ≤ 5).
  • ProTox-II : Predict hepatotoxicity (e.g., CYP3A4 inhibition) and LD₅₀ values ().
    • Docking Studies : Screen against human kinases (e.g., c-Met) to rule out unintended inhibition ( ).

Notes

  • Contradictions : Discrepancies in MIC values may arise from assay protocols (e.g., broth vs. agar dilution). Standardize using CLSI guidelines .
  • Advanced SAR : Substituent electronegativity (e.g., -F, -Cl) correlates with enhanced target affinity due to dipole interactions .

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